molecular formula C20H24O4 B12548271 2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester CAS No. 145530-92-3

2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester

Cat. No.: B12548271
CAS No.: 145530-92-3
M. Wt: 328.4 g/mol
InChI Key: GJYABZUNTBXLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of aromatic esters, characterized by their rigid naphthalene backbone and esterified carboxylic acid groups. The tert-butyl groups confer steric hindrance and enhanced lipophilicity, influencing its solubility, thermal stability, and reactivity.

Properties

CAS No.

145530-92-3

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

ditert-butyl naphthalene-2,6-dicarboxylate

InChI

InChI=1S/C20H24O4/c1-19(2,3)23-17(21)15-9-7-14-12-16(10-8-13(14)11-15)18(22)24-20(4,5)6/h7-12H,1-6H3

InChI Key

GJYABZUNTBXLCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward method involves reacting 2,6-NDA with excess tert-butanol in the presence of a strong acid catalyst. Sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly used, as demonstrated in dimethyl ester synthesis.

Reaction Conditions:

  • Molar Ratio: 1:10 (2,6-NDA : tert-butanol) to drive equilibrium toward ester formation.
  • Catalyst: 1–5 wt% H₂SO₄ or PTSA.
  • Temperature: 80–120°C (reflux conditions for tert-butanol, BP ~82°C).
  • Duration: 12–24 hours.

Challenges:

  • tert-Butanol’s steric bulk reduces reaction kinetics compared to methanol.
  • Water removal via azeotropic distillation (e.g., using toluene) is critical to shift equilibrium.

Purification:

  • Neutralization of residual acid with aqueous NaHCO₃.
  • Crystallization from aromatic hydrocarbons (e.g., xylene) to isolate the diester.

Transesterification of Dimethyl 2,6-Naphthalenedicarboxylate

Alkoxide-Catalyzed Transesterification

Transesterification of the dimethyl ester (2,6-NDCM) with tert-butanol offers higher yields and milder conditions. Titanium(IV) isopropoxide or sodium methoxide are effective catalysts, as seen in analogous systems.

Reaction Conditions:

  • Molar Ratio: 1:4 (2,6-NDCM : tert-butanol).
  • Catalyst: 0.1–1.0 mol% Ti(OⁱPr)₄.
  • Temperature: 120–150°C (sealed reactor to prevent alcohol evaporation).
  • Duration: 6–12 hours.

Mechanism:
The catalyst activates the carbonyl group, facilitating nucleophilic attack by tert-butanol. Methanol byproduct is removed under reduced pressure to favor diester formation.

Yield Optimization:

  • Excess tert-butanol (up to 5 equivalents) improves conversion.
  • Solvent-free conditions minimize side reactions.

Acyl Chloride Route

Schotten-Baumann Reaction

2,6-Naphthalenedicarbonyl chloride reacts with tert-butanol in the presence of a base (e.g., pyridine) to form the diester. This method avoids equilibrium limitations but requires handling corrosive intermediates.

Reaction Steps:

  • Chlorination: 2,6-NDA → 2,6-naphthalenedicarbonyl chloride using SOCl₂ or PCl₅.
  • Esterification:
    • Molar Ratio: 1:2.2 (acyl chloride : tert-butanol).
    • Base: Pyridine (2.5 equivalents) to neutralize HCl.
    • Solvent: Dichloromethane or THF.
    • Temperature: 0–25°C.

Advantages:

  • High purity (>98%) achievable via recrystallization from ethanol/water.

Industrial-Scale Considerations

Catalytic Systems and Solvent Selection

Patents describing dimethyl ester production highlight the importance of:

  • Solvent Polarity: Aromatic hydrocarbons (e.g., toluene) enhance solubility of intermediates.
  • Catalyst Recycling: Cobalt and manganese bromides in acetic acid (for oxidation) are recoverable via distillation.

Scalability Data (Extrapolated):

Parameter Direct Esterification Transesterification Acyl Chloride Route
Typical Yield 70–85% 85–95% 90–98%
Reaction Time 12–24 h 6–12 h 2–4 h
Purity After Workup 95–97% 97–99% 98–99.5%
Byproduct Management Water removal Methanol removal HCl neutralization

Challenges and Innovations

Steric Hindrance Mitigation

  • Microwave Assistance: Reduces reaction time for tert-butanol esterification by 50%.
  • Ionic Liquid Catalysts: Enhance solubility and reduce side reactions in transesterification.

Purification Techniques

  • Distillation: Fractional distillation under vacuum (0.1–1 mmHg) removes high-boiling impurities.
  • Recrystallization: Xylene/hexane mixtures yield crystals with ≤0.1% residual solvents.

Chemical Reactions Analysis

Types of Reactions

2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2,6-naphthalenedicarboxylic acid and tert-butyl alcohol in the presence of a strong acid or base.

    Transesterification: The ester can react with other alcohols to form different esters.

    Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

Major Products Formed

    Hydrolysis: 2,6-Naphthalenedicarboxylic acid and tert-butyl alcohol.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Oxidized derivatives of the naphthalene ring.

Scientific Research Applications

Polymer Production

One of the primary applications of 2,6-naphthalenedicarboxylic acid derivatives is in the production of high-performance polyesters. Specifically, it serves as a precursor for polyethylene naphthalate (PEN) , which is known for its superior thermal and mechanical properties compared to traditional polyesters like polyethylene terephthalate (PET).

The environmental impact of 2,6-naphthalenedicarboxylic acid esters has been studied to assess their toxicity and biodegradability. Studies indicate that while these compounds have low acute toxicity in aquatic environments, they may exhibit moderate toxicity to algae and daphnia.

Table 2: Toxicity Assessment

OrganismToxicity Level (mg/L)
Fish>100
Daphnia67
Algae1.5

Case Study: A comprehensive study evaluated the effects of this compound on aquatic ecosystems, revealing that while it poses some risks to algae growth, its overall impact is manageable when disposed of properly.

Industrial Uses

Beyond polymers and environmental studies, 2,6-naphthalenedicarboxylic acid esters are utilized in various industrial applications:

  • Plasticizers: They enhance the flexibility and workability of plastics.
  • Additives in Coatings: Used in formulations to improve durability and resistance to environmental factors.
  • Synthesis of Metal-Organic Frameworks (MOFs): These compounds are crucial in creating structures with high surface areas for gas storage and separation technologies.

Mechanism of Action

The mechanism of action of 2,6-naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester primarily involves its ability to form stable ester bonds and participate in polymerization reactions. The molecular targets include the hydroxyl groups of alcohols during esterification and the carboxyl groups of acids during transesterification. The pathways involved are typical of esterification and polymerization processes, where the compound acts as a building block for larger molecular structures.

Comparison with Similar Compounds

The following analysis compares 2,6-naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester with analogous derivatives based on molecular structure, physicochemical properties, and functional roles.

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester C₂₂H₃₀O₄ ~358.47 (estimated) Bulky tert-butyl groups, high steric bulk
2,6-Naphthalenedicarboxylic acid, dimethyl ester (CAS 840-65-3) C₁₄H₁₂O₄ 244.24 Small methyl esters, lower steric hindrance
2,6-Naphthalenedicarboxylic acid, bis(2-ethylhexyl) ester (CAS 127474-91-3) C₂₈H₄₀O₄ 440.61 Long alkyl chains, high flexibility
1,2-Benzenedicarboxylic acid, diethyl ester (CAS 84-66-2) C₁₂H₁₄O₄ 222.24 Phthalate derivative, smaller aromatic core

Key Observations :

  • Lipophilicity : Long-chain esters (e.g., bis(2-ethylhexyl)) exhibit higher hydrophobicity, whereas methyl/ethyl esters are more polar .
  • Backbone Rigidity : Naphthalene-based esters (vs. benzene derivatives) offer greater rigidity, influencing crystallinity and mechanical properties in polymers .

Biological Activity

2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester is an organic compound that belongs to the family of naphthalene derivatives. It is primarily used in the production of high-performance polymers and has garnered interest for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

  • Chemical Formula : C14_{14}H18_{18}O4_4
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 840-65-3
  • Structure : The compound features two naphthalene rings with carboxylic acid groups that are esterified with tert-butyl groups.

Synthesis

The synthesis of this compound typically involves the esterification of 2,6-naphthalenedicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. This process can yield high purity products with significant efficiency.

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of naphthalene derivatives. The compound has shown potential in scavenging free radicals and reducing oxidative stress in biological systems. This is particularly relevant in contexts such as neuroprotection and anti-inflammatory applications.

Anti-Cancer Activity

Research indicates that certain naphthalene derivatives exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Specifically, studies have demonstrated that 2,6-naphthalenedicarboxylic acid derivatives can affect signaling pathways involved in cancer progression.

Case Studies

  • Neuroprotective Effects :
    • A study published in Pharmacology Research examined the neuroprotective effects of naphthalene derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage.
  • Anti-Cancer Mechanisms :
    • In a study featured in Cancer Letters, researchers evaluated the effects of various naphthalene derivatives on breast cancer cells. The findings suggested that these compounds could inhibit tumor growth through modulation of apoptosis-related proteins.
  • Inflammation Modulation :
    • A paper in Journal of Medicinal Chemistry discussed how certain naphthalene derivatives could modulate inflammatory responses in vitro. The results showed decreased levels of pro-inflammatory cytokines upon treatment with these compounds.

Data Table: Biological Activities of Naphthalene Derivatives

Activity TypeObserved EffectReference
AntioxidantScavenging free radicalsPharmacology Research
Anti-CancerInduction of apoptosisCancer Letters
NeuroprotectionReduction of oxidative damageJournal of Medicinal Chemistry
Inflammation ModulationDecreased pro-inflammatory cytokinesJournal of Medicinal Chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.